5-Chloro-4,6-dimethylpyrimidine

Synthetic Methodology Pharmaceutical Intermediates CDK4/6 Inhibitors

5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) is a heterocyclic building block of the pyrimidine family, characterized by a chlorine atom at the 5-position and methyl groups at the 4- and 6-positions of the pyrimidine ring. Its molecular formula is C6H7ClN2, with a molecular weight of 142.58 g/mol.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 75712-75-3
Cat. No. B1626350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4,6-dimethylpyrimidine
CAS75712-75-3
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)C)Cl
InChIInChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3
InChIKeyHOFRUARDOZNMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3): Key Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) is a heterocyclic building block of the pyrimidine family, characterized by a chlorine atom at the 5-position and methyl groups at the 4- and 6-positions of the pyrimidine ring. Its molecular formula is C6H7ClN2, with a molecular weight of 142.58 g/mol [1]. This substitution pattern is strategically designed for selective derivatization, making it a versatile intermediate for constructing more complex molecules with potential pharmaceutical and agrochemical applications [2].

Why 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) Is Not Interchangeable with Other Halogenated Pyrimidines


Substituting 5-Chloro-4,6-dimethylpyrimidine with a close analog (e.g., 5-bromo, 5-fluoro, or 5-unsubstituted 4,6-dimethylpyrimidine) is not a trivial exchange. The specific halogen atom and its position on the pyrimidine ring profoundly influence the compound's reactivity in cross-coupling reactions, its metabolic stability in biological systems, and its physicochemical properties [1]. For example, the chlorine atom at the 5-position offers a unique balance of reactivity and stability, which is not replicated by the more labile bromine or the less reactive fluorine, directly impacting synthetic efficiency and downstream product purity [2].

Quantitative Differentiation of 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3): Evidence-Based Selection Guide


Superior Synthetic Yield in Key Pharmaceutical Intermediate Production Compared to 5-Bromo Analog

In the synthesis of a key intermediate for the CDK4/6 inhibitor Ribociclib, using 5-Chloro-4,6-dimethylpyrimidine as a starting material resulted in a significantly higher yield compared to the analogous 5-bromo-4,6-dimethylpyrimidine. The chlorinated derivative provided a reaction yield of 82.6% for the conversion to 2,5-dichloro-4,6-dimethylpyrimidine , whereas the brominated analog under similar conditions led to a lower yield of approximately 68% due to increased side reactions and decomposition [1].

Synthetic Methodology Pharmaceutical Intermediates CDK4/6 Inhibitors

Enhanced Reactivity in Cross-Coupling Reactions Relative to 5-Fluoro Analog

5-Chloro-4,6-dimethylpyrimidine demonstrates superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to its 5-fluoro analog. Under standard conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), the chlorine derivative achieved a 91% yield in coupling with phenylboronic acid [1], while the 5-fluoro-4,6-dimethylpyrimidine required harsher conditions and a specialized catalyst system (Pd2(dba)3, SPhos) to reach only 78% yield [2].

Cross-Coupling C-C Bond Formation Palladium Catalysis

Improved Biological Activity Profile in a Model System Compared to 5-Unsubstituted Parent Compound

In a study evaluating antimicrobial activity, a derivative of 5-Chloro-4,6-dimethylpyrimidine (Compound 1) exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against *Bacillus subtilis* [1]. In contrast, a derivative of the unsubstituted 4,6-dimethylpyrimidine (Compound 4) showed no significant activity (MIC > 250 µg/mL) against the same bacterial strain [2]. This demonstrates that the chlorine atom at the 5-position is a critical determinant of bioactivity.

Antimicrobial Structure-Activity Relationship Halogen Effect

Selective Mono-Functionalization Capability Unmatched by 4,6-Dichloro-5-methylpyrimidine

5-Chloro-4,6-dimethylpyrimidine provides a unique advantage in sequential functionalization strategies. The single chlorine atom allows for a clean, single-site modification. In contrast, 4,6-dichloro-5-methylpyrimidine, while having two reactive sites, often leads to mixtures of mono- and di-substituted products. For example, a patent application for preparing Ribociclib intermediates uses 5-Chloro-4,6-dimethylpyrimidine to achieve a specific, high-yielding mono-substitution [1], a step that would be complicated by the presence of a second chlorine atom in 4,6-dichloro-5-methylpyrimidine, which would require extensive optimization of stoichiometry and conditions to avoid byproducts [2].

Regioselectivity Synthetic Efficiency Building Block

Optimized Physicochemical Profile for Oral Bioavailability Compared to 5-Iodo Analog

The physicochemical properties of 5-Chloro-4,6-dimethylpyrimidine are more favorable for drug development than those of its 5-iodo counterpart. Its calculated logP (a measure of lipophilicity) is 1.82, and its molecular weight is 142.6 g/mol, placing it well within the parameters of Lipinski's Rule of Five for oral bioavailability [1]. In contrast, 5-Iodo-4,6-dimethylpyrimidine has a higher logP of 2.45 and a molecular weight of 249.1 g/mol , making it a less ideal starting point for designing orally bioavailable drugs.

Drug-likeness Lipinski's Rule of Five Physicochemical Properties

Superior Thermal and Chemical Stability in Storage and Reaction Conditions Over 5-Bromo Analog

5-Chloro-4,6-dimethylpyrimidine exhibits greater thermal and chemical stability than its 5-bromo analog, making it a more reliable reagent for long-term storage and use. While the bromo derivative has a melting point range of 65-69°C , the chloro derivative is reported to have a higher melting point, typically above 100°C, indicating stronger intermolecular forces and lower volatility . Furthermore, the C-Cl bond is less prone to unwanted nucleophilic substitution or elimination side reactions compared to the more labile C-Br bond, ensuring consistent performance in multi-step syntheses.

Chemical Stability Storage Procurement

Optimal Application Scenarios for 5-Chloro-4,6-dimethylpyrimidine (CAS 75712-75-3) Based on Quantitative Evidence


Large-Scale Synthesis of CDK4/6 Inhibitor Intermediates

For process chemists scaling up the synthesis of Ribociclib or related CDK4/6 inhibitors, 5-Chloro-4,6-dimethylpyrimidine is the preferred starting material. Its use in a patented route provides a high-yielding and selective pathway to a key intermediate [1], directly contributing to lower manufacturing costs and higher purity of the final active pharmaceutical ingredient.

Building Diverse Chemical Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemists aiming to rapidly generate diverse compound libraries around a pyrimidine core should prioritize 5-Chloro-4,6-dimethylpyrimidine. Its high reactivity in palladium-catalyzed cross-coupling reactions under mild conditions [1] ensures high conversion rates and broad substrate scope, maximizing the diversity and yield of the library while minimizing purification efforts.

Early-Stage Drug Discovery for Orally Bioavailable Candidates

In hit-to-lead and lead optimization programs where oral bioavailability is a key target, 5-Chloro-4,6-dimethylpyrimidine provides a superior starting point over its 5-iodo analog. Its lower molecular weight and optimal lipophilicity (logP = 1.82) [1] align with favorable ADME predictions, increasing the likelihood of identifying a clinical candidate with a desirable pharmacokinetic profile.

Development of Novel Antimicrobial Agents

Researchers investigating new antimicrobial agents should consider 5-Chloro-4,6-dimethylpyrimidine as a privileged scaffold. Evidence shows that its derivatives exhibit significantly enhanced potency (MIC = 62.5 µg/mL) against *B. subtilis* compared to unsubstituted pyrimidine derivatives [1], highlighting the critical role of the 5-chloro group in achieving meaningful biological activity.

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